1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid typically involves the alkylation of quinazoline-4(3H)-one with appropriate reagents. One common method involves the reaction of quinazoline-4(3H)-one with α-chlorocarboxylic acid anilides in anhydrous DMF in the presence of potassium carbonate at elevated temperatures (110-120°C) for a few hours . The product is then isolated by filtration, evaporation, and recrystallization from suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4(3H)-one: The parent compound, which serves as a precursor in the synthesis of 1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid.
Quinoline-2,4-dione: Another related compound with similar biological activities and synthetic applications.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities, similar to the quinazolinone derivatives.
Uniqueness
This compound stands out due to its specific structure, which combines the quinazolinone core with a piperidine carboxylic acid moiety. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Biological Activity
1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an antibacterial agent. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and its role as an acetylcholinesterase inhibitor, supported by data tables and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C14H16N2O3
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around two key mechanisms:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. AChE inhibitors enhance the levels of acetylcholine in the brain, improving cognitive functions.
- Antibacterial Properties : The compound has demonstrated antibacterial activity against various strains, suggesting potential applications in treating bacterial infections.
Acetylcholinesterase Inhibition
The inhibition potency of this compound was evaluated using Ellman's method. The IC50 values indicate the concentration required to inhibit 50% of AChE activity.
Antibacterial Activity
The compound was tested against various bacterial strains to assess its antibacterial efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Salmonella typhi | 32 | |
Bacillus subtilis | 16 | |
Escherichia coli | 64 |
Neuroprotective Effects
In a study evaluating the neuroprotective effects of AChE inhibitors, including our compound, it was found that pretreatment with this compound significantly improved memory retention in animal models compared to controls. Behavioral tests indicated enhanced cognitive function attributed to increased acetylcholine levels in the synaptic cleft.
Antibacterial Efficacy
Another study focused on the antibacterial properties highlighted that the compound exhibited a strong inhibitory effect against Gram-positive bacteria, particularly Bacillus subtilis. The mechanism was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis.
Properties
IUPAC Name |
1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(18-7-5-11(6-8-18)16(22)23)9-19-10-17-13-4-2-1-3-12(13)15(19)21/h1-4,10-11H,5-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZFOJVFYZGBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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